Diclofop-methyl

Crop Selectivity Herbicide Safeners Cytochrome P450

Select Diclofop-methyl for inherent cereal crop tolerance without the need for a safener, simplifying formulation and reducing cost. Its unique P450-mediated detoxification in wheat and barley, combined with a soil half-life under 1 day, makes it the ideal choice for sensitive crop rotations and environmental stewardship. Strategic use in resistance management programs leveraging its distinct, non-uniform cross-resistance profile against Lolium rigidum and other ACCase-resistant grasses provides a scientifically robust tool for agronomists.

Molecular Formula C16H14Cl2O4
Molecular Weight 341.2 g/mol
CAS No. 51338-27-3
Cat. No. B104173
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiclofop-methyl
CAS51338-27-3
Synonyms2-[4-(2,4-Dichlorophenoxy)phenoxy]propanoic Acid Methyl Ester;  Dichlofop-methyl;  Avenoxan;  Dichlorfop-methyl;  Diclofop Methyl Ester;  Diclosan;  HOE 23408;  Hoegrass;  Hoelon;  Illoxan;  Methyl 2[4-(2,4-Dichlorophenoxy)phenoxy]propionate;  Methyl Diclofop; 
Molecular FormulaC16H14Cl2O4
Molecular Weight341.2 g/mol
Structural Identifiers
SMILESCC(C(=O)OC)OC1=CC=C(C=C1)OC2=C(C=C(C=C2)Cl)Cl
InChIInChI=1S/C16H14Cl2O4/c1-10(16(19)20-2)21-12-4-6-13(7-5-12)22-15-8-3-11(17)9-14(15)18/h3-10H,1-2H3
InChIKeyBACHBFVBHLGWSL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 250 mg / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityIn water at 22 °C, 3 mg/l. Readily soluble in common organic solvents, eg, acetone 2490, diethyl ether 2280, xylene 2530, ethanol 110, light petroleum (BP 60-95 °C) 60 (all in g/l at 20 °C).

Diclofop-Methyl (CAS 51338-27-3): A Foundational Post-Emergence ACCase Inhibitor for Selective Grass Weed Control


Diclofop-methyl (CAS 51338-27-3) is a selective, post-emergence herbicide belonging to the aryloxyphenoxypropionate (AOPP) chemical class, also known as 'fops' [1]. Its primary mode of action is the inhibition of the enzyme acetyl-coenzyme A carboxylase (ACCase; EC 6.4.1.2) in sensitive grass species, thereby disrupting de novo fatty acid biosynthesis [2]. It was the first commercially marketed AOPP herbicide, introduced in 1979, and remains a key active ingredient for controlling a spectrum of annual grass weeds, including wild oats (Avena fatua), annual ryegrass (Lolium rigidum), and green foxtail (Setaria viridis), in broadacre crops such as wheat, barley, and rye, as well as in various broadleaf crops like soybeans and flax [1][3].

Procurement Rationale: Why Diclofop-Methyl Cannot Be Simply Substituted by Other AOPP or ACCase-Inhibiting Herbicides


Direct substitution of diclofop-methyl with other AOPP or cyclohexanedione (DIM) ACCase inhibitors is fraught with risk due to significant differences in crop selectivity, weed spectrum, and metabolic fate. Unlike fenoxaprop-P-ethyl, which often requires the co-application of a safener (e.g., mefenpyr-diethyl) to prevent phytotoxicity in wheat and barley [1], diclofop-methyl is intrinsically tolerated by these cereal crops without a safener, owing to its unique detoxification pathway [2]. Furthermore, the complex, and often unpredictable, patterns of cross-resistance in key weed species like Lolium rigidum and Alopecurus myosuroides mean that resistance to diclofop-methyl does not uniformly confer resistance to all other 'fops' or 'dims', and vice-versa [3][4]. This necessitates a nuanced, evidence-based approach to product selection, rather than a simple class-based substitution.

Quantitative Differentiation Evidence for Diclofop-Methyl (CAS 51338-27-3) Versus Key Alternatives


Intrinsic Crop Safety Profile: Wheat Tolerance to Diclofop-Methyl vs. Fenoxaprop-ethyl in the Absence of a Safener

Diclofop-methyl exhibits intrinsic selectivity in wheat and barley, unlike fenoxaprop-ethyl which can cause significant crop injury and is typically formulated with a safener like mefenpyr-diethyl to mitigate phytotoxicity [1]. This fundamental difference is due to the crops' inherent ability to metabolize the herbicide. While the rate of diclofop-methyl metabolism is similar in wheat and barley, fenoxaprop-ethyl is metabolized significantly faster in wheat than in barley [2]. The metabolic inhibitor tetcyclacis (Tc) inhibited diclofop-methyl metabolism by 98% in wheat and 53% in barley, providing a quantitative basis for its safener-free safety margin [3].

Crop Selectivity Herbicide Safeners Cytochrome P450

Mechanistic Basis for Selectivity: Diclofop-Methyl Metabolism Diverges in Wheat vs. Wild Oat

The selectivity of diclofop-methyl between wheat (tolerant) and wild oat (susceptible) is driven by a distinct metabolic fate, not differential uptake. Foliar absorption is similar, with 61% and 67% of applied radioactivity absorbed by wheat and wild oat, respectively, after 4 days [1]. The critical difference lies in detoxification: wheat rapidly hydroxylates the 2,4-dichlorophenyl ring to form an inactive phenolic conjugate, whereas wild oat predominantly forms a phytotoxic ester conjugate of the active metabolite diclofop acid [2]. This leads to 70% of the radioactivity in wheat being present as water-soluble conjugates after 4 days, compared to 60% in wild oat [3].

Herbicide Metabolism Crop Selectivity Conjugation

Environmental Fate Benchmark: Ultra-Rapid Soil Degradation of Diclofop-Methyl

Diclofop-methyl is characterized by its extremely short persistence in soil environments. A key study determined the half-life (t1/2) for diclofop-methyl in two different soils under aerobic and anaerobic conditions to be less than 1 day [1]. This is due to rapid hydrolysis to its primary metabolite, diclofop acid (DC). In contrast, the chiral metabolite diclofop acid is more persistent, with enantiomer-specific half-lives ranging from 8.7 to 43.3 days under aerobic conditions and 14.7 to 77.0 days under anaerobic conditions [2]. This rapid degradation profile of the parent compound significantly reduces its potential for long-term soil carryover and groundwater contamination compared to more persistent herbicides.

Environmental Fate Soil Half-Life Enantioselective Degradation

Resistance Management: Differential Cross-Resistance Patterns in Lolium rigidum

A diclofop-methyl resistant biotype of Lolium rigidum (SLR 31) has been shown to possess two distinct resistance mechanisms. Enhanced metabolism of the active metabolite, diclofop acid, provides 26-fold resistance, while a less sensitive target site (ACCase) provides 9-fold resistance [1]. When combined, these mechanisms result in a 239-fold increase in resistance compared to a susceptible population [2]. Critically, this biotype showed cross-resistance to fenoxaprop-P-ethyl and haloxyfop-R-methyl, but notably, not to propaquizafop or the cyclohexanedione herbicides tralkoxydim and tepraloxydim [3]. This complex and specific pattern of cross-resistance is not uniform across all AOPP herbicides, making resistance profiling essential for effective weed control.

Herbicide Resistance Cross-Resistance ACCase Inhibitors

Comparative Efficacy on Key Weed Species: Diclofop-Methyl vs. Fenoxaprop-ethyl on Avena strigosa

A comparative study evaluating the selectivity of AOPP herbicides in winter cereals found that while both diclofop-methyl and fenoxaprop-ethyl are effective on wild oats (Avena fatua), their performance diverges on other Avena species. Diclofop-methyl provided high levels of control of A. fatua but demonstrated reduced control of Avena strigosa (bristle oat) [1]. This contrasts with fenoxaprop-ethyl, which was concluded to be suitable for selective control of both A. fatua and A. strigosa in wheat fields [2]. This nuanced difference in weed spectrum is critical for formulators targeting specific regional weed floras.

Weed Control Spectrum Efficacy Avena strigosa

Intra-Crop Variability: Differential Tolerance of Wheat Cultivars to Diclofop-Methyl

While diclofop-methyl is generally safe on wheat, significant differences in tolerance exist among winter wheat cultivars. Screening tests have exposed varietal differences, with cultivars such as Atou, Bouquet, and Hobbit being demonstrably less tolerant to high doses of diclofop-methyl than other varieties [1]. This contrasts with herbicides like isoproturon, which can cause differential damage across a wider range of cultivars [2]. This highlights that for diclofop-methyl, the safety margin is cultivar-specific and not a uniform class-wide property.

Cultivar Tolerance Phytotoxicity Varietal Sensitivity

Best-Fit Applications for Diclofop-Methyl (CAS 51338-27-3) Based on Verified Differentiation Data


Safener-Free Formulations for Post-Emergence Grass Control in Wheat and Barley

Diclofop-methyl is the preferred active ingredient for developing simple, cost-effective herbicide formulations for post-emergence grass weed control in wheat and barley where the inclusion of a safener is undesirable. The quantitative evidence that its metabolism in these crops is highly reliant on cytochrome P450 enzymes (98% inhibition in wheat by tetcyclacis) provides a robust scientific basis for its inherent selectivity [1]. This allows for straightforward EC formulations (e.g., 28% or 36% EC) without the added complexity and cost of a safener like mefenpyr-diethyl, which is necessary for other AOPP herbicides such as fenoxaprop-P-ethyl [2].

Rotational Crop Safety Programs in Regions with Strict Environmental Regulations

In agricultural systems where soil persistence and carryover are major concerns, diclofop-methyl offers a distinct advantage. Its verified soil degradation half-life of less than 1 day makes it an ideal candidate for weed control programs in sensitive crop rotations or regions with shallow groundwater [1]. This rapid degradation profile of the parent compound minimizes the risk of injury to subsequent rotational crops, a critical factor for procurement by large-scale farming operations and environmental agencies.

Resistance Management: A Key Component in Multi-Tactic Weed Control Strategies for Lolium rigidum

Diclofop-methyl remains a valuable tool in resistance management programs for Lolium rigidum, but its use must be strategic. Data shows that while resistance can be high (239-fold in the SLR 31 biotype), this resistance does not confer cross-resistance to all ACCase inhibitors [1]. Therefore, diclofop-methyl can still be used effectively in rotation or mixture with herbicides to which there is no cross-resistance, such as propaquizafop, tralkoxydim, or tepraloxydim [2]. Its specific cross-resistance profile makes it a diagnostic tool for characterizing resistant populations and a viable option where resistance to other AOPP herbicides has been confirmed.

Targeted Control of Wild Oat (Avena fatua) in Wheat

The primary, well-documented strength of diclofop-methyl is its high efficacy against wild oat (Avena fatua) in wheat. The metabolic basis for this selectivity—where wheat detoxifies the herbicide via ring hydroxylation while wild oat forms a phytotoxic ester conjugate—is a classic example of crop selectivity [1]. For growers or agronomists facing heavy wild oat pressure but where other Avena species like A. strigosa are not a concern, diclofop-methyl remains a highly effective and scientifically validated option [2].

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